4-Nitro-1-naphthylamine
Overview
Description
Synthesis Analysis
- A modified synthesis method for 4-nitro-1-naphthylamine, which serves as a raw material for N-acety14-nitro-1-naphthylamine, has been developed. This improved method is more suitable for industrial purposes compared to the original method, offering a more efficient and scalable approach (Minoru et al., 2012).
Molecular Structure Analysis
- The molecular structure of naphthalen-1-yl-(4-mtro-benzylidene)-amine, a related compound, has been determined, providing insights into the structural characteristics of similar naphthylamine derivatives (P. Wen, 2005).
Chemical Reactions and Properties
- 4-Nitro-1-naphthylamine and related compounds participate in a variety of chemical reactions, leading to the formation of various derivatives and products with unique properties. For example, the nitrosation of N-monosubstituted 1-naphthylamines leads to the formation of N-monosubstituted 4-nitroso-1-naphthylamine derivatives (A. Kanitz & H. Hartmann, 1996).
Physical Properties Analysis
- The physical properties of 4-Nitro-1-naphthylamine and its derivatives can be studied through various analytical techniques, including NMR, IR, and mass spectrometry, as demonstrated in studies of related Schiff base compounds (Elias E. Elemike, H. Nwankwo, & D. Onwudiwe, 2018).
Chemical Properties Analysis
- The chemical properties of 4-Nitro-1-naphthylamine, such as its reactivity and interaction with other compounds, are key to understanding its potential applications. For instance, the reaction of 1-nitroso-2-naphthol with enamines, a related process, offers insights into the behavior of nitroso compounds in chemical synthesis (J. Lewis, P. Myers, & J. Ormerod, 1973).
Scientific Research Applications
Pharmaceutical Sciences
- Summary of Application : 4-Nitro-1-naphthylamine is used in the formation of charge transfer complexes by accepting electrons from selected quinolones and cephalosporins . Quinolones and cephalosporins are antibiotic agents with activity against Gram-positive and Gram-negative bacteria .
- Methods of Application : The work investigates N-(2, 4-dinitro-1-naphthyl)-p-toluenesulphonamide and 2, 4-dinitro-1-naphthol in the formation of charge transfer complexes . Spot test was used to establish charge transfer complex formation at room and elevated temperatures with determination done by visual inspection and thin layer chromatographic analysis of the reaction mixture . Ultraviolet visible absorption spectroscopy was used to estimate the extent of complexes .
- Results or Outcomes : Only solutions of adducts of N-(2, 4-dinitro-1-naphthyl)-p-toluenesulphonamide and 2, 4-dinitro-1-naphthol gave instant and distinct colour with each drug used at room and elevated temperature . While the former gave deep golden yellow, the latter gave golden yellow against their blank reagent solutions which were, lemon and greenish yellow respectively . Ultraviolet visible absorption spectral analysis shows superiority of N-(2, 4-dinitro-1-naphthyl)-p-toluene-sulphonamide and 2, 4-dinitro-1-naphthol in charge-transfer complex formation over other nitroaromatics screened .
Organic Synthesis
- Summary of Application : 4-Nitro-1-naphthylamine is used in organic synthesis .
- Methods of Application : The synthesis involves the reaction of α-nitronaphthalene with hydroxylamine hydrochloride in ethanol, followed by the addition of a solution of potassium hydroxide in methanol . The reaction mixture is stirred and then poured into ice water. The resulting solid is collected, washed, and purified by recrystallization from ethanol .
- Results or Outcomes : The synthesis yields 4-Nitro-1-naphthylamine as long golden-orange needles . The yield is typically 55-60% .
Dye Manufacturing
- Summary of Application : The sulfonic acid derivatives of 1-naphthylamine, which can be obtained from 4-Nitro-1-naphthylamine, are used for the preparation of azo dye .
- Methods of Application : The specific methods of application can vary greatly depending on the specific type of azo dye being produced .
- Results or Outcomes : These compounds possess the important property of dyeing unmordanted cotton .
Fluorescent Markers in Biology
- Summary of Application : 1,8-naphthalimide derivatives, which can be synthesized from 4-Nitro-1-naphthylamine, are used as fluorescent markers in biology .
- Methods of Application : The specific methods of application can vary greatly depending on the specific type of fluorescent marker being produced .
- Results or Outcomes : These compounds are known for their strong fluorescence and good photostability .
Light-Emitting Diodes
- Summary of Application : 1,8-naphthalimide derivatives are used in the production of light-emitting diodes .
- Methods of Application : The specific methods of application can vary greatly depending on the specific type of light-emitting diode being produced .
- Results or Outcomes : These compounds are known for their strong fluorescence and good photostability .
Liquid-Crystal Displays
- Summary of Application : 1,8-naphthalimide derivatives are used in the production of liquid-crystal displays .
- Methods of Application : The specific methods of application can vary greatly depending on the specific type of liquid-crystal display being produced .
- Results or Outcomes : These compounds are known for their strong fluorescence and good photostability .
Safety And Hazards
4-Nitro-1-naphthylamine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
4-nitronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPJPRYNQHAOPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228263 | |
Record name | 1-Naphthylamine, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-naphthylamine | |
CAS RN |
776-34-1 | |
Record name | 1-Amino-4-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylamine, 4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-1-naphthylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthylamine, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1-naphthylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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